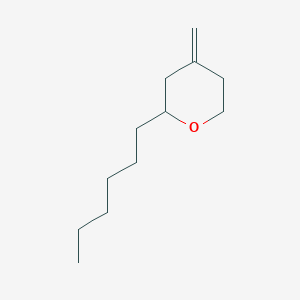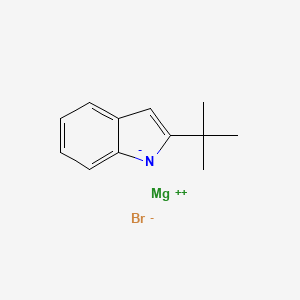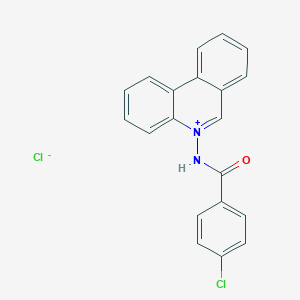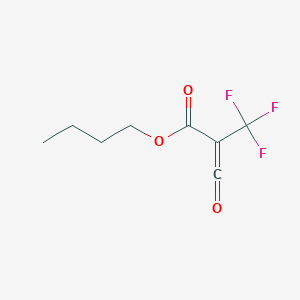![molecular formula C10H18INS B14520962 1-Methylidene-3-thia-6-azaspiro[5.5]undecan-6-ium iodide CAS No. 62620-23-9](/img/structure/B14520962.png)
1-Methylidene-3-thia-6-azaspiro[5.5]undecan-6-ium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methylidene-3-thia-6-azaspiro[5.5]undecan-6-ium iodide is a chemical compound belonging to the spirocyclic family. Spirocyclic compounds are characterized by a unique structure where two rings are connected through a single atom, forming a spiro linkage. This particular compound features a sulfur and nitrogen atom within its spirocyclic framework, making it an interesting subject for various chemical and biological studies .
Preparation Methods
The synthesis of 1-Methylidene-3-thia-6-azaspiro[5.5]undecan-6-ium iodide involves several steps. One common method includes the reaction of a suitable precursor with methyl iodide under controlled conditions. The reaction typically requires a solvent such as acetonitrile and is carried out at elevated temperatures to ensure complete conversion . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-Methylidene-3-thia-6-azaspiro[5.5]undecan-6-ium iodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of thiols or other reduced sulfur-containing compounds.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Methylidene-3-thia-6-azaspiro[5.5]undecan-6-ium iodide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving sulfur and nitrogen metabolism.
Industry: It is used in the development of new materials with specific chemical and physical properties.
Mechanism of Action
The mechanism by which 1-Methylidene-3-thia-6-azaspiro[5.5]undecan-6-ium iodide exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The sulfur and nitrogen atoms within the spirocyclic framework play a crucial role in binding to these targets, influencing their activity and function. The exact pathways involved are still under investigation, but preliminary studies suggest that the compound can modulate various biochemical processes .
Comparison with Similar Compounds
1-Methylidene-3-thia-6-azaspiro[5.5]undecan-6-ium iodide can be compared with other spirocyclic compounds such as:
1-Oxa-9-azaspiro[5.5]undecane: This compound features an oxygen atom in place of the sulfur atom, leading to different chemical properties and reactivity.
6-Azaspiro[5.5]undecan-6-ium bromide: Similar in structure but with a bromide ion instead of an iodide ion, affecting its solubility and reactivity.
The uniqueness of this compound lies in its specific combination of sulfur and nitrogen atoms within the spirocyclic framework, which imparts distinct chemical and biological properties.
Properties
CAS No. |
62620-23-9 |
|---|---|
Molecular Formula |
C10H18INS |
Molecular Weight |
311.23 g/mol |
IUPAC Name |
5-methylidene-3-thia-6-azoniaspiro[5.5]undecane;iodide |
InChI |
InChI=1S/C10H18NS.HI/c1-10-9-12-8-7-11(10)5-3-2-4-6-11;/h1-9H2;1H/q+1;/p-1 |
InChI Key |
LIVSHGCFQOVLPL-UHFFFAOYSA-M |
Canonical SMILES |
C=C1CSCC[N+]12CCCCC2.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




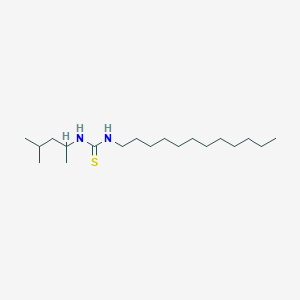
![N,N'-Bis[(6-methoxy-1,3-benzothiazol-2-yl)]-N''-methylguanidine](/img/structure/B14520896.png)
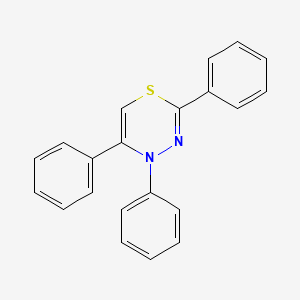
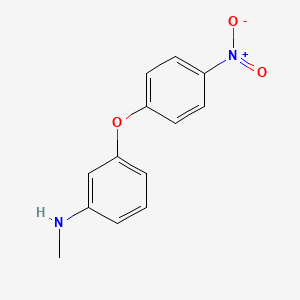
![S-{[2-(2-Fluoroethoxy)phenyl]methyl} diethylcarbamothioate](/img/structure/B14520899.png)
![[1-(Trifluoromethanesulfonyl)butyl]benzene](/img/structure/B14520904.png)

